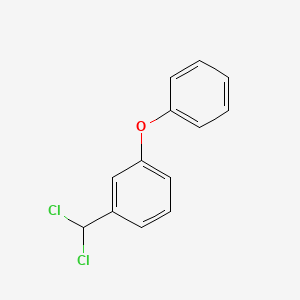

1-(Dichloromethyl)-3-phenoxybenzene

Description

1-(Dichloromethyl)-3-phenoxybenzene is a useful research compound. Its molecular formula is C13H10Cl2O and its molecular weight is 253.12 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1-(dichloromethyl)-3-phenoxybenzene, and what optimization strategies are recommended for improving yield?

- Methodology : A typical synthesis involves nucleophilic substitution or Friedel-Crafts alkylation. For example, reacting 3-phenoxybenzyl alcohol with thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) under anhydrous conditions introduces the dichloromethyl group. Optimization includes controlling reaction temperature (0–5°C), using catalysts like DIPEA to enhance selectivity, and inert atmospheres to minimize hydrolysis .

- Yield Improvement : Purification via column chromatography (silica gel, hexane/ethyl acetate) removes by-products. Monitoring reaction progress with TLC or GC-MS ensures intermediate stability .

Q. How can spectroscopic techniques (NMR, IR, MS) be employed to characterize this compound?

- ¹H NMR : The dichloromethyl group (–CHCl₂) appears as a singlet at δ 5.8–6.2 ppm. Aromatic protons from the phenoxy ring show multiplets at δ 6.8–7.4 ppm .

- IR : Stretching vibrations for C–Cl (550–650 cm⁻¹) and aromatic C=C (1450–1600 cm⁻¹) confirm functional groups.

- Mass Spectrometry : The molecular ion peak (m/z ≈ 236.02) and isotopic patterns (Cl²⁷/Cl³⁵) validate the molecular formula (C₁₃H₁₀Cl₂O) .

Q. What safety precautions are necessary when handling this compound in laboratory settings?

- Toxicity : Classified as a skin irritant and potential carcinogen (analogous to IARC Group 2B chlorinated compounds). Use fume hoods, nitrile gloves, and safety goggles .

- Storage : Store in amber vials at –20°C to prevent photodegradation. Avoid contact with moisture to reduce HCl release .

Advanced Research Questions

Q. What computational methods (e.g., DFT) are suitable for studying the electronic structure and reactivity of this compound?

- DFT Applications : Calculate HOMO-LUMO gaps to predict electrophilic/nucleophilic sites. Optimize geometry at the B3LYP/6-311+G(d,p) level to model bond dissociation energies for Cl atoms .

- Reactivity Insights : Simulate reaction pathways (e.g., hydrolysis) using Gaussian or ORCA software. Compare activation energies of SN1 vs. SN2 mechanisms .

Q. What are the mechanistic pathways for nucleophilic substitution reactions involving the dichloromethyl group?

- SN1 Pathway : Polar solvents (e.g., DMSO) stabilize carbocation intermediates, leading to racemization. Kinetic studies using conductivity measurements track ion-pair formation .

- SN2 Pathway : Steric hindrance from the phenoxy group slows bimolecular displacement. Isotope labeling (e.g., ³⁶Cl) confirms inversion of configuration .

Q. How can HPLC-MS be utilized to analyze degradation products of this compound under environmental conditions?

- Degradation Setup : Expose the compound to UV light (254 nm) or soil microbes. Extract samples at intervals and analyze via reverse-phase HPLC (C18 column, acetonitrile/water gradient) .

- MS Identification : Detect dechlorinated metabolites (e.g., 3-phenoxybenzaldehyde, m/z 198.1) and hydroxylated derivatives using high-resolution Q-TOF .

Q. What strategies are effective in determining the compound's bioactivity against agricultural pests?

- Bioassays : Test insecticidal activity on Spodoptera frugiperda larvae via diet incorporation. LC₅₀ values are calculated using Probit analysis .

- SAR Studies : Modify the dichloromethyl group to –CF₃ or –CH₂F and compare toxicity. Molecular docking (AutoDock Vina) predicts interactions with acetylcholinesterase .

Q. How does the steric and electronic environment of the dichloromethyl group affect its reactivity in cross-coupling reactions?

- Steric Effects : Bulky substituents on the benzene ring reduce Suzuki coupling efficiency (e.g., Pd(PPh₃)₄ catalyst). X-ray crystallography confirms steric clashes .

- Electronic Effects : Electron-withdrawing Cl atoms activate the benzene ring for electrophilic substitution. Hammett constants (σ⁺) correlate with reaction rates .

Q. What are the environmental fate and transformation pathways, and how can they be modeled experimentally?

- Photolysis : Simulate sunlight exposure (Xe lamp, λ > 290 nm) to identify photoproducts. Quantum yield calculations estimate half-lives in aquatic systems .

- Soil Metabolism : Use ¹⁴C-labeled compound in microcosms. Radio-TLC tracks mineralization to CO₂ or incorporation into biomass .

Q. What chromatographic techniques resolve enantiomers of chiral derivatives of this compound?

Properties

CAS No. |

53874-68-3 |

|---|---|

Molecular Formula |

C13H10Cl2O |

Molecular Weight |

253.12 g/mol |

IUPAC Name |

1-(dichloromethyl)-3-phenoxybenzene |

InChI |

InChI=1S/C13H10Cl2O/c14-13(15)10-5-4-8-12(9-10)16-11-6-2-1-3-7-11/h1-9,13H |

InChI Key |

JOVSDWRNVGOQNK-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)OC2=CC=CC(=C2)C(Cl)Cl |

Origin of Product |

United States |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.